- Facile one-pot synthesis of weinreb amides from carboxylic acids with POCL3, World Journal of Pharmaceutical Research, 2019, 8, 824-835

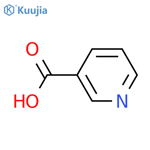

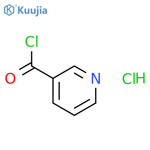

Cas no 95091-91-1 (N-methoxy-N-methylpyridine-3-carboxamide)

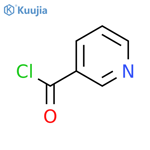

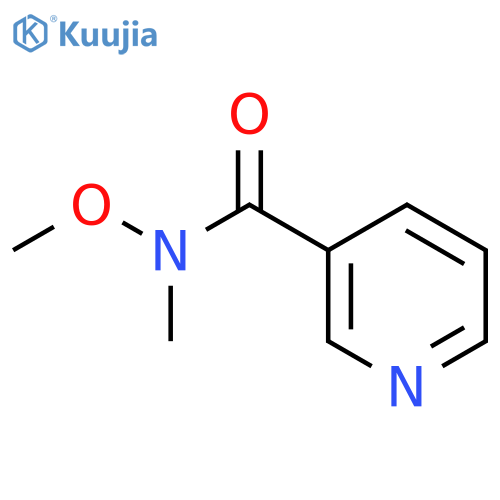

95091-91-1 structure

商品名:N-methoxy-N-methylpyridine-3-carboxamide

CAS番号:95091-91-1

MF:C8H10N2O2

メガワット:166.177201747894

MDL:MFCD11847417

CID:1012014

PubChem ID:10558996

N-methoxy-N-methylpyridine-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-methoxy-N-methylnicotinamide

- N-methoxy-N-methylpyridine-3-carboxamide

- 3-Pyridinecarboxamide, N-methoxy-N-methyl-

- N - Methoxy - N - Methylpyridine - 3 - carboxaMide

- N-methyl-N-methoxy-nicotinamide

- KFEZCMOHRDCFIQ-UHFFFAOYSA-N

- 6336AC

- N-Methoxy-N-methyl-3-pyridinecarboxamide

- N-Methoxy-N-methyl-3-pyridinecarboxamide (ACI)

- F1903-0200

- SB53967

- MFCD11847417

- M3099

- AKOS008953236

- DTXCID50392487

- DTXSID50441666

- SCHEMBL434252

- CS-0044200

- DB-335377

- EN300-200428

- VDA09191

- AS-10408

- Y10185

- 95091-91-1

- SY224287

-

- MDL: MFCD11847417

- インチ: 1S/C8H10N2O2/c1-10(12-2)8(11)7-4-3-5-9-6-7/h3-6H,1-2H3

- InChIKey: KFEZCMOHRDCFIQ-UHFFFAOYSA-N

- ほほえんだ: O=C(N(C)OC)C1C=CC=NC=1

計算された属性

- せいみつぶんしりょう: 166.074227566g/mol

- どういたいしつりょう: 166.074227566g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 161

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.4

- 疎水性パラメータ計算基準値(XlogP): -0.4

N-methoxy-N-methylpyridine-3-carboxamide セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

N-methoxy-N-methylpyridine-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1114840-1g |

N-methoxy-N-methylnicotinamide |

95091-91-1 | 97% | 1g |

¥64.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1114840-5g |

N-methoxy-N-methylnicotinamide |

95091-91-1 | 97% | 5g |

¥185.00 | 2024-04-24 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M3099-5G |

N-Methoxy-N-methylnicotinamide |

95091-91-1 | >96.0%(GC) | 5g |

¥470.00 | 2024-04-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N41530-250mg |

N-methoxy-N-methylnicotinamide |

95091-91-1 | 95% | 250mg |

¥668.0 | 2022-04-27 | |

| Life Chemicals | F1903-0200-2.5g |

N-methoxy-N-methylpyridine-3-carboxamide |

95091-91-1 | 95% | 2.5g |

$822.0 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N41530-5g |

N-methoxy-N-methylnicotinamide |

95091-91-1 | 95% | 5g |

¥2168.0 | 2022-04-27 | |

| abcr | AB420756-1 g |

N-Methoxy-N-methylpyridine-3-carboxamide, 95%; . |

95091-91-1 | 95% | 1g |

€78.90 | 2023-04-24 | |

| Life Chemicals | F1903-0200-1g |

N-methoxy-N-methylpyridine-3-carboxamide |

95091-91-1 | 95% | 1g |

$411.0 | 2023-09-07 | |

| TRC | B427480-250mg |

N-methoxy-N-methylnicotinamide |

95091-91-1 | 250mg |

$ 185.00 | 2022-06-07 | ||

| Enamine | EN300-200428-2.5g |

N-methoxy-N-methylpyridine-3-carboxamide |

95091-91-1 | 2.5g |

$949.0 | 2023-09-16 |

N-methoxy-N-methylpyridine-3-carboxamide 合成方法

合成方法 1

はんのうじょうけん

1.1 Solvents: Dichloromethane ; 5 min, 0 °C

1.2 Reagents: Diisopropylethylamine ; 0 °C

1.3 Reagents: Phosphorus oxychloride ; 0 °C; 0 °C → rt; 3 h, rt; rt → 0 °C

1.4 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Diisopropylethylamine ; 0 °C

1.3 Reagents: Phosphorus oxychloride ; 0 °C; 0 °C → rt; 3 h, rt; rt → 0 °C

1.4 Reagents: Sodium bicarbonate Solvents: Water

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; 1 h, rt

1.2 Reagents: Triethylamine ; overnight, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt

1.2 Reagents: Triethylamine ; overnight, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt

リファレンス

- A CO2-Catalyzed Transamidation Reaction, Journal of Organic Chemistry, 2021, 86(23), 16867-16881

合成方法 3

はんのうじょうけん

1.1 Reagents: Triethylamine , Dicyclohexylcarbodiimide Solvents: Dichloromethane

リファレンス

- Synthesis of nornicotine, nicotine and other functionalized derivatives using solid-supported reagents and scavengers, Journal of the Chemical Society, 2002, (2), 143-154

合成方法 4

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: Palladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 12 h, 3 bar, 105 °C

リファレンス

- An efficient synthesis of Weinreb amides and ketones via palladium nanoparticles on ZIF-8 catalysed carbonylative coupling, RSC Advances, 2014, 4(57), 30019-30027

合成方法 5

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 1 h, 90 °C

リファレンス

- One-Pot Direct Synthesis of Weinreb Amides From Aryl and Hetero Aryl Halides Using Co2(CO)8 as an Effective CO Source Under Conventional Thermal Heating, Synthetic Communications, 2015, 45(4), 531-538

合成方法 6

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 20 min, 0 °C

1.2 0 °C → rt; 23 h, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water

1.4 Reagents: Hydrochloric acid Solvents: Water ; neutralized

1.2 0 °C → rt; 23 h, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water

1.4 Reagents: Hydrochloric acid Solvents: Water ; neutralized

リファレンス

- Divergent stereochemical outcomes in the insertion of donor/donor carbenes into the C-H bonds of stereogenic centers, Chemical Science, 2022, 13(4), 1030-1036

合成方法 7

はんのうじょうけん

1.1 Reagents: Triethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 75 h, rt

リファレンス

- Discovery of CYT997: a structurally novel orally active microtubule targeting agent, Bioorganic & Medicinal Chemistry Letters, 2009, 19(16), 4639-4642

合成方法 8

はんのうじょうけん

1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 20 min, 120 °C

リファレンス

- Mo(CO)6 as a Solid CO Source in the Synthesis of Aryl/Heteroaryl Weinreb Amides under Microwave-Enhanced Condition, Australian Journal of Chemistry, 2017, 70(1), 44-51

合成方法 9

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

リファレンス

- One-Pot Assembly and Synthetic Applications of Geminal Acyl/Alkoxy Tetrasubstituted Allenes, Journal of Organic Chemistry, 2022, 87(18), 12175-12181

合成方法 10

はんのうじょうけん

1.1 Reagents: Triethylamine , Triphosgene Solvents: Dichloromethane ; 0 °C; rt

リファレンス

- Direct synthesis of Weinreb amides from carboxylic acids using triphosgene, Letters in Organic Chemistry, 2007, 4(1), 20-22

合成方法 11

はんのうじょうけん

1.1 Reagents: Triethylamine , 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ; 18 h, 90 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

リファレンス

- Synthesis and antiproliferative activity of pyridinylcarbonylpyrimidines against melanoma cell line, Bulletin of the Korean Chemical Society, 2011, 32(4), 1209-1214

合成方法 12

はんのうじょうけん

1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C; 4 h, rt

リファレンス

- Preparation of heterocyclic compounds with affinity to muscarinic receptors, World Intellectual Property Organization, , ,

合成方法 13

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, 0 °C; overnight, 0 °C → rt

1.2 Reagents: Water

1.2 Reagents: Water

リファレンス

- Analogues of Fenarimol Are Potent Inhibitors of Trypanosoma cruzi and Are Efficacious in a Murine Model of Chagas Disease, Journal of Medicinal Chemistry, 2012, 55(9), 4189-4204

合成方法 14

はんのうじょうけん

1.1 Reagents: Thionyl chloride ; 1 h, 90 °C; 90 °C → rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 1.5 h, rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 1.5 h, rt

リファレンス

- Gold(I)-Catalyzed Nucleophilic Allylation of Azinium Ions with Allylboronates, Angewandte Chemie, 2022, 61(22),

合成方法 15

はんのうじょうけん

1.1 Reagents: Oxalyl chloride , Diphenylcyclopropenone Solvents: Dichloromethane

1.2 Reagents: Diisopropylethylamine ; rt

1.3 Solvents: Dichloromethane ; rt

1.2 Reagents: Diisopropylethylamine ; rt

1.3 Solvents: Dichloromethane ; rt

リファレンス

- One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent, Synthetic Communications, 2019, 49(6), 790-798

合成方法 16

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 20 min, 0 °C

1.2 0 °C; 0 °C → rt; 23 h, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt

1.2 0 °C; 0 °C → rt; 23 h, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt

リファレンス

- Enantioselective synthesis of isochromans and tetrahydroisoquinolines by C-H insertion of donor/donor carbenes, Chemical Science, 2020, 11(2), 494-498

合成方法 17

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane

1.2 Reagents: Pivaloyl chloride

1.3 -

1.4 Reagents: Triethylamine

1.2 Reagents: Pivaloyl chloride

1.3 -

1.4 Reagents: Triethylamine

リファレンス

- Convenient conversion of acids to Weinreb's amides, Synthetic Communications, 1999, 29(18), 3215-3219

合成方法 18

はんのうじょうけん

1.1 Reagents: Triethylamine , 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile ; rt; 25 °C

リファレンス

- Design, synthesis and biological evaluation of anti-pancreatic cancer activity of plinabulin derivatives based on the co-crystal structure, Bioorganic & Medicinal Chemistry, 2018, 26(8), 2061-2072

合成方法 19

はんのうじょうけん

1.1 Reagents: Triethylamine , 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile

リファレンス

- Observations on the DDQ oxidation of 1-acyldihydropyridines - a synthetic application, Synthesis, 2001, (12), 1784-1789

合成方法 20

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, rt

リファレンス

- Preparation of pyridinylpropanoic acid derivatives as αvβ3 and αvβ5 integrin inhibitors, World Intellectual Property Organization, , ,

N-methoxy-N-methylpyridine-3-carboxamide Raw materials

- Nicotinyl Chloride

- 1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-, 3-pyridinyl ester

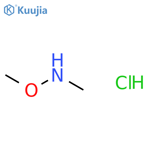

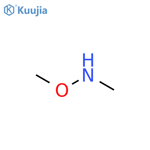

- N,O-Dimethylhydroxylamine

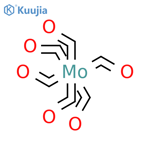

- Hexacarbonylmolybdenum

- Cobalt Carbonyl (Stabilized with 1-5% Hexane)

- pyridine-3-carbonyl chloride hydrochloride

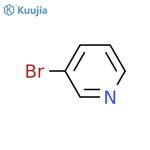

- 3-Bromopyridine

- Niacin

- N,O-Dimethylhydroxylamine hydrochloride

N-methoxy-N-methylpyridine-3-carboxamide Preparation Products

N-methoxy-N-methylpyridine-3-carboxamide 関連文献

-

Tuan Thanh Dang,Anqi Chen,Abdul Majeed Seayad RSC Adv. 2014 4 30019

-

Ahmed Kamal,Md. Ashraf,Shaik Thokhir Basha,S. M. Ali Hussaini,Shamshair Singh,M. V. P. S. Vishnuvardhan,Boppana Kiran,Balasubramanian Sridhar Org. Biomol. Chem. 2016 14 1382

-

3. Synthesis of nornicotine, nicotine and other functionalised derivatives using solid-supported reagents and scavengersIan R. Baxendale,Gloria Brusotti,Masato Matsuoka,Steven V. Ley J. Chem. Soc. Perkin Trans. 1 2002 143

95091-91-1 (N-methoxy-N-methylpyridine-3-carboxamide) 関連製品

- 2445785-14-6(Sodium 5-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylate)

- 2229112-78-9((4-fluoro-1H-indol-3-yl)methanesulfonamide)

- 2172238-71-8(ethyl 2-1-(2-methylpropyl)piperidin-4-ylideneacetate)

- 278798-06-4(2-(3-Methyl-1H-pyrazol-5-yl)acetonitrile)

- 1180034-14-3((3Z)-7-chloro-3-[2-(furan-2-yl)-2-oxoethylidene]-1H-indol-2-one)

- 1353677-48-1(tert-butyl N-(2-chloro-4-methylpyridin-3-yl)carbamate)

- 2228270-89-9(3-(4-cyclopropyl-1,3-thiazol-5-yl)-3-methylbutan-1-amine)

- 198470-85-8(Parecoxib sodium)

- 1260897-69-5(3-2-(trifluoromethoxy)phenylpiperidine)

- 1190322-26-9(5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:95091-91-1)N-methoxy-N-methylpyridine-3-carboxamide

清らかである:99%

はかる:100g

価格 ($):266.0